3-Cyano-5-(2-fluoro-3-methoxyphenyl)phenol
Overview
Description
3-Cyano-5-(2-fluoro-3-methoxyphenyl)phenol is an aromatic compound characterized by the presence of a cyano group, a fluoro group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(2-fluoro-3-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex aromatic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The use of environmentally benign reagents and catalysts is also a consideration in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2-fluoro-3-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Cyano-5-(2-fluoro-3-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: Potential applications in the development of pharmaceuticals and biologically active compounds. Its structural features may allow it to interact with biological targets in unique ways.
Medicine: Investigated for its potential therapeutic properties. The presence of the cyano, fluoro, and methoxy groups may contribute to its biological activity.
Industry: Used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-fluoro-3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano, fluoro, and methoxy groups can influence its binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-fluoropyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
3-Cyano-5-fluorophenyl derivatives: Compounds with similar substitution patterns on the phenyl ring but lacking the methoxy group.
Uniqueness
3-Cyano-5-(2-fluoro-3-methoxyphenyl)phenol is unique due to the combination of the cyano, fluoro, and methoxy groups on the phenyl ring. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-13-4-2-3-12(14(13)15)10-5-9(8-16)6-11(17)7-10/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCGBKRWIGLAAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684781 | |
Record name | 2'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-96-2 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′-fluoro-5-hydroxy-3′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261974-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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